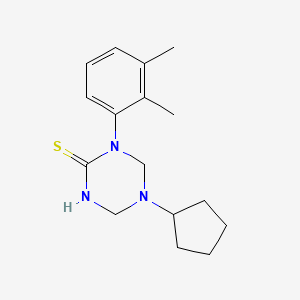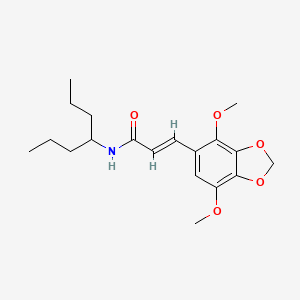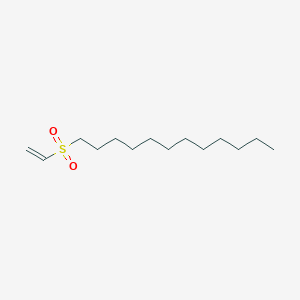![molecular formula C26H27N3O6 B11476601 3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11476601.png)
3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the tricyclic structure.
Introduction of Functional Groups: Subsequent steps involve the introduction of the phenyl and trimethoxyphenyl groups through substitution reactions. These steps may require the use of reagents such as phenylboronic acid and trimethoxybenzene derivatives.
Final Cyclization and Functionalization: The final step includes the cyclization to form the complete tricyclic structure and the introduction of the methoxy groups. This step may involve the use of strong acids or bases to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Materials Science: Its tricyclic structure and functional groups may contribute to the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylphenol: A simpler compound with similar methyl and phenyl groups but lacking the complex tricyclic structure.
Trimethoxybenzene derivatives: Compounds with similar methoxy groups but different core structures.
Uniqueness
The uniqueness of 3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione lies in its complex tricyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of functional groups and structural features sets it apart from simpler analogs and makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C26H27N3O6 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C26H27N3O6/c1-27-21-19(25(30)28(2)26(27)31)20(15-9-7-6-8-10-15)29-11-12-35-23(22(21)29)16-13-17(32-3)24(34-5)18(14-16)33-4/h6-10,13-14,23H,11-12H2,1-5H3 |
InChI Key |
ZHMCXVREGDMJDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide](/img/structure/B11476519.png)
![ethyl ({5-(4-chlorophenyl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B11476531.png)


![methyl [7-(4-fluorophenyl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11476550.png)
![8-methyl-2-(morpholin-4-yl)-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11476557.png)
![3-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1-(2-fluorophenyl)urea](/img/structure/B11476559.png)

![1-(Dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B11476571.png)
![5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11476575.png)
![3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476583.png)
![1-(3-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11476585.png)
![methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate](/img/structure/B11476597.png)

